2-phenylsulfanylethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Its structure features:
- 4-Substituent: A 2,4-dimethoxyphenyl group, contributing electron-donating methoxy groups that may enhance electronic interactions.
- Core modifications: A 6-methyl group and a 2-oxo moiety, common in DHPM derivatives.
Properties
IUPAC Name |
2-phenylsulfanylethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14-19(21(25)29-11-12-30-16-7-5-4-6-8-16)20(24-22(26)23-14)17-10-9-15(27-2)13-18(17)28-3/h4-10,13,20H,11-12H2,1-3H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSGXQCEUKPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OCCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenylsulfanylethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a derivative of pyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 420.49 g/mol. The structure includes a pyrimidine ring substituted with various functional groups that may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Antioxidant Properties : These compounds have shown potential in scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, making them candidates for further investigation in the development of new antibiotics.
- Anticancer Potential : Some studies have indicated that pyrimidine derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
- Modulation of Ion Channels : It has been suggested that certain pyrimidine derivatives can modulate ion channels, affecting cellular excitability and signaling.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study conducted by Kannan et al. (2016) demonstrated that similar compounds exhibited significant antioxidant activity by reducing lipid peroxidation and increasing glutathione levels in cellular models. This suggests a protective effect against oxidative damage.
Case Study 2: Antimicrobial Efficacy
Research published in PubChem indicated that derivatives with similar structures showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Case Study 3: Anticancer Properties
In vitro studies highlighted the ability of pyrimidine derivatives to induce apoptosis in human cancer cell lines. For instance, one study reported a dose-dependent increase in apoptotic markers when treated with related compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The specific synthetic pathway can influence the yield and purity of the final product. For instance, one method includes the oxidation of a precursor compound using sodium periodate, followed by purification through flash chromatography .
The molecular structure reveals a complex arrangement that contributes to its biological activity. Key features include:
- A pyrimidine core , which is crucial for its pharmacological properties.
- Phenyl and methoxy substituents that enhance lipophilicity and biological interactions.
Biological Applications
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery. Some notable applications include:
Neuroprotective Agents
Research indicates that compounds similar to 2-phenylsulfanylethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate have neuroprotective effects. These compounds may mitigate neuronal damage in conditions such as Alzheimer's disease by inhibiting oxidative stress and apoptosis .
Anticancer Activity
Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. The specific compound under discussion has demonstrated potential as an inhibitor of prostate cancer cell proliferation, suggesting its utility in cancer therapy . Its mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.
Antituberculosis Activity
Compounds with similar structures have been reported to exhibit activity against Mycobacterium tuberculosis. The presence of sulfur and fluorine moieties in these compounds enhances their interaction with bacterial targets, potentially leading to new treatments for tuberculosis .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic contexts:
Case Study 1: Neuroprotection
A study conducted on neuroprotective agents derived from pyrimidines demonstrated that substituents like phenylsulfanyl groups significantly enhance protective effects against oxidative stress in neuronal cells. The study utilized in vitro models to assess cell viability post-treatment with the compound .
Case Study 2: Anticancer Properties
In a comparative analysis of various pyrimidine derivatives against prostate cancer cells, this compound was among those showing significant cytotoxicity. The study involved both in vitro assays and molecular docking studies to elucidate binding interactions with cancer-related proteins .
Material Science Applications
Beyond pharmacological uses, this compound can also serve as a precursor in the synthesis of materials with specific electronic or optical properties due to its unique chemical structure.
Comparison with Similar Compounds
Structural Variations and Implications
Key structural differences among DHPM derivatives lie in their ester groups and 4-substituents, which influence electronic, steric, and bioactivity profiles.
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Methoxy vs. This could enhance binding to aromatic residues in biological targets .
- Ester Group Impact : The 2-phenylsulfanylethyl ester introduces sulfur, which increases lipophilicity and may improve blood-brain barrier penetration compared to ethyl or methyl esters . However, it may reduce solubility in polar solvents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-phenylsulfanylethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyrimidine core via Biginelli-like cyclization. Key steps include:
- Step 1: Condensation of substituted aryl aldehydes (e.g., 2,4-dimethoxybenzaldehyde) with thiourea and β-keto esters under acidic conditions (e.g., HCl or p-TsOH) to form the pyrimidine ring .
- Step 2: Functionalization of the pyrimidine core with a phenylsulfanylethyl group via nucleophilic substitution or coupling reactions. Solvents like DCM or DMF are critical for solubility, while temperatures between 60–80°C optimize yield .
- Yield Optimization: Use statistical Design of Experiments (DoE) to screen parameters (e.g., solvent polarity, catalyst loading, temperature) and identify interactions affecting yield .
Q. How can spectroscopic methods (NMR, HPLC, MS) be employed to validate the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and the dihydropyrimidine ring (δ 5.5–6.0 ppm for NH protons). Aromatic protons from the phenylsulfanylethyl group appear at δ 7.2–7.5 ppm .
- HPLC: Use reverse-phase C18 columns with a gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%). Retention time reproducibility ensures batch consistency .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <5 ppm mass error. Fragmentation patterns validate substituent positions (e.g., loss of CO2 from the ester group) .
Q. What biological assays are appropriate for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Include a caspase-3 activation assay to probe apoptosis mechanisms .
- Antioxidant: DPPH radical scavenging assays, comparing activity to ascorbic acid .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) resolve contradictions in experimental SAR data for analogs of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity. Compare HOMO-LUMO gaps of analogs to explain variations in stability or reactivity .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., DHFR for anticancer activity). Discrepancies between predicted binding affinities and experimental IC50 values may arise from solvation effects or protein flexibility—refine models with MD simulations .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine core (e.g., sulfanylation or esterification)?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., NH groups with Boc) during sulfanylation to prevent undesired cross-linking .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2) for coupling reactions. Ligands like XPhos improve selectivity for aryl-thioether formation .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and abort steps if intermediates degrade .
Q. How can reactor design and process intensification improve scalability of the synthesis?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use microreactors to minimize decomposition of thermally sensitive intermediates .
- Membrane Separation: Integrate ceramic membranes to remove byproducts (e.g., urea derivatives) in real-time, reducing purification steps .
- Kinetic Modeling: Develop a rate equation-based model to optimize residence time and catalyst recycling .
Q. What advanced statistical methods address variability in biological assay results across research groups?
Methodological Answer:
- Meta-Analysis: Apply random-effects models to aggregate IC50 data from multiple studies, accounting for inter-lab variability in assay conditions (e.g., cell passage number, serum concentration) .
- Machine Learning: Train classifiers (e.g., Random Forest) on public bioactivity datasets to predict assay outliers caused by solvent interference (e.g., DMSO >1% v/v) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles of this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Analysis: Calculate Hansen parameters (δD, δP, δH) to predict miscibility. For example, high δP values from the ester and sulfanyl groups may explain unexpected solubility in acetone (δP = 10.4) but not in hexane .
- Crystallography: Perform single-crystal XRD to identify polymorphs. A metastable form with disrupted π-stacking may exhibit higher DMSO solubility than the stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
